Ethyl 3-fluorobenzimidate
Description
Ethyl 3-fluorobenzimidate (C₉H₁₀FNO₂) is a fluorinated benzimidate ester characterized by a fluorine substituent at the 3-position of the benzene ring and an imidate functional group (O-C=N-OEt).
Properties
IUPAC Name |
ethyl 3-fluorobenzenecarboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAAHQSLJYWFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluorobenzimidate can be synthesized through the reaction of 3-fluorobenzonitrile with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolution of 3-fluorobenzonitrile in ethanol.
- Addition of an acid catalyst such as hydrochloric acid.
- Heating the reaction mixture to reflux for several hours.
- Isolation of the product by distillation or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluorobenzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form ethyl 3-fluorobenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzimidates.
Hydrolysis: Formation of 3-fluorobenzoic acid.
Reduction: Formation of ethyl 3-fluorobenzylamine.
Scientific Research Applications
Ethyl 3-fluorobenzimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-fluorobenzimidate exerts its effects involves the interaction of the fluorine atom with various molecular targets. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry. The ester group allows for easy modification, enabling the synthesis of a wide range of derivatives with potential biological activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are selected for comparison based on substituent patterns and functional groups (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group |
|---|---|---|---|---|
| Ethyl 3-fluorobenzimidate | C₉H₁₀FNO₂ | 183.18 (estimated) | 3-Fluorophenyl | Imidate (O-C=N-OEt) |
| Ethyl 3-Fluoro-2-Methylbenzoate | C₁₀H₁₁FO₂ | 182.19 | 3-Fluoro, 2-Methylphenyl | Ester (O-CO-OEt) |
| Ethyl 3-(Trifluoromethyl)benzoylacetate | C₁₂H₁₁F₃O₃ | 260.21 | 3-Trifluoromethylphenyl | Benzoylacetate |
Key Observations :
Physicochemical Properties
Retention Behavior :
- Ethyl palmitate (a fatty acid ester) and linalool (a terpene alcohol) show distinct retention factors (Rf) in chromatographic analyses due to their non-polar and polar functionalities, respectively . Fluorinated analogs like this compound are expected to exhibit intermediate Rf values, influenced by fluorine’s electronegativity and the imidate’s polarity.
Thermal Stability :
- Trifluoromethyl-substituted compounds (e.g., Ethyl 3-(trifluoromethyl)benzoylacetate) demonstrate higher thermal stability due to strong C-F bonds, whereas mono-fluorinated analogs may exhibit lower melting points .
Biological Activity
Ethyl 3-fluorobenzimidate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in various fields.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, typically involving the reaction of benzimidazole derivatives with ethyl halides under basic conditions. The general synthetic route includes:
- Formation of Benzimidazole : The reaction of o-phenylenediamine with carboxylic acid derivatives.
- Fluorination : Introduction of the fluorine atom at the 3-position of the benzimidazole ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Ethylation : Ethylation of the nitrogen atom in the benzimidazole ring using ethyl iodide or ethyl bromide.
This synthetic pathway allows for the production of various derivatives, which can be screened for biological activity.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action is thought to involve the inhibition of specific enzymes or receptors that are critical for microbial growth or cancer cell proliferation.
- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacteria and fungi. For instance, a related compound exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating promising antifungal activity .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell lines by modulating pathways involved in cell survival and proliferation. The presence of the fluorine atom is believed to enhance binding affinity to target proteins, improving its efficacy compared to non-fluorinated analogs.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. A comparative analysis highlights how variations in substituents affect activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at the meta position | Antimicrobial & anticancer |
| N-ethyl-4-fluorobenzamide | Fluorine at para position | Reduced activity |
| N-(4-bromophenyl)-3-fluorobenzamide | Bromine substitution | Enhanced reactivity |
The table illustrates that the positioning of halogen atoms plays a critical role in determining the compound's interaction with biological targets, influencing its overall potency.
Case Studies
- Case Study on Anticancer Activity : A study involving this compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death, which is crucial for effective cancer therapy .
- Case Study on Antimicrobial Efficacy : In vitro tests revealed that this compound significantly inhibited the growth of Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
